

Spectroscopic and Structural Elucidation of 3-Formyl Rifamycin: A Technical Guide

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Compound of Interest

Compound Name: *3-Formyl rifamycin*

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Introduction

3-Formyl rifamycin, also known as rifaldehyde, is a key semi-synthetic derivative of the rifamycin class of antibiotics. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the ansa-chain, which serves as a versatile handle for the synthesis of a wide array of rifamycin analogs with modified pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of **3-formyl rifamycin**, detailed experimental protocols for its characterization, and a workflow for its synthesis.

Spectroscopic Data

The structural elucidation of **3-formyl rifamycin** is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Table 1: ^1H NMR Spectroscopic Data for 3-Formyl Rifamycin

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.5-10.0[1]	Singlet	Aldehydic proton (-CHO)
Additional Protons	-	Protons of the rifamycin ansa-chain and naphthoquinone core

Note: A complete, publicly available assigned ^1H NMR spectrum for **3-formyl rifamycin** is not readily available. The chemical shift of the aldehydic proton is a distinctive feature. Other proton signals would be expected in the regions typical for the rifamycin scaffold.

Table 2: ^{13}C NMR Spectroscopic Data for 3-Formyl Rifamycin

Chemical Shift (δ) ppm	Assignment
Expected Ranges	-
~190-200	Aldehyde Carbonyl (C=O)
~170	Acetyl Carbonyl (C=O)
~105-165	Aromatic/Olefinic Carbons
~70-90	Oxygenated Carbons
~10-40	Aliphatic Carbons

Note: A complete, publicly available assigned ^{13}C NMR spectrum for **3-formyl rifamycin** is not readily available. The expected chemical shift ranges are based on the known structure and data from related rifamycin compounds.

Table 3: IR Spectroscopic Data for 3-Formyl Rifamycin

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1730[1]	C=O stretch (Formyl group)
~1660[1]	C=O stretch (Quinone moiety)
Additional Bands	-
~3400-3500	O-H stretch (Hydroxyl groups)
~2900-3000	C-H stretch (Aliphatic)
~1000-1300	C-O stretch

Table 4: Mass Spectrometry Data for 3-Formyl Rifamycin

m/z	Ion Type
726.3120	[M+H] ⁺
748.2939	[M+Na] ⁺
724.2974	[M-H] ⁻

Note: The molecular formula of **3-formyl rifamycin** is C₃₈H₄₇NO₁₃, with a molecular weight of 725.78 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-formyl rifamycin**, based on methods used for rifamycin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-formyl rifamycin**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Data Acquisition:
 - Acquire ¹H NMR spectra to observe the proton signals, paying close attention to the downfield region for the characteristic aldehyde proton.
 - Acquire ¹³C NMR spectra, including DEPTq (or similar) experiments to aid in the identification of quaternary, CH, CH₂, and CH₃ carbons.
 - Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, to aid in the complete assignment of the spectra.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of **3-formyl rifamycin** with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Identify the characteristic absorption bands for the formyl and quinone carbonyl groups, as well as other functional groups present in the molecule.

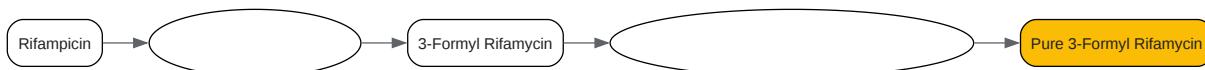
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

- Sample Preparation: Prepare a dilute solution of **3-formyl rifamycin** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to facilitate ionization.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Acquire data in both positive and negative ion modes. In positive ion mode, expect to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the sodium adduct $[\text{M}+\text{Na}]^+$. In negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ is typically observed.
 - For structural confirmation, tandem MS (MS/MS) experiments can be performed. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

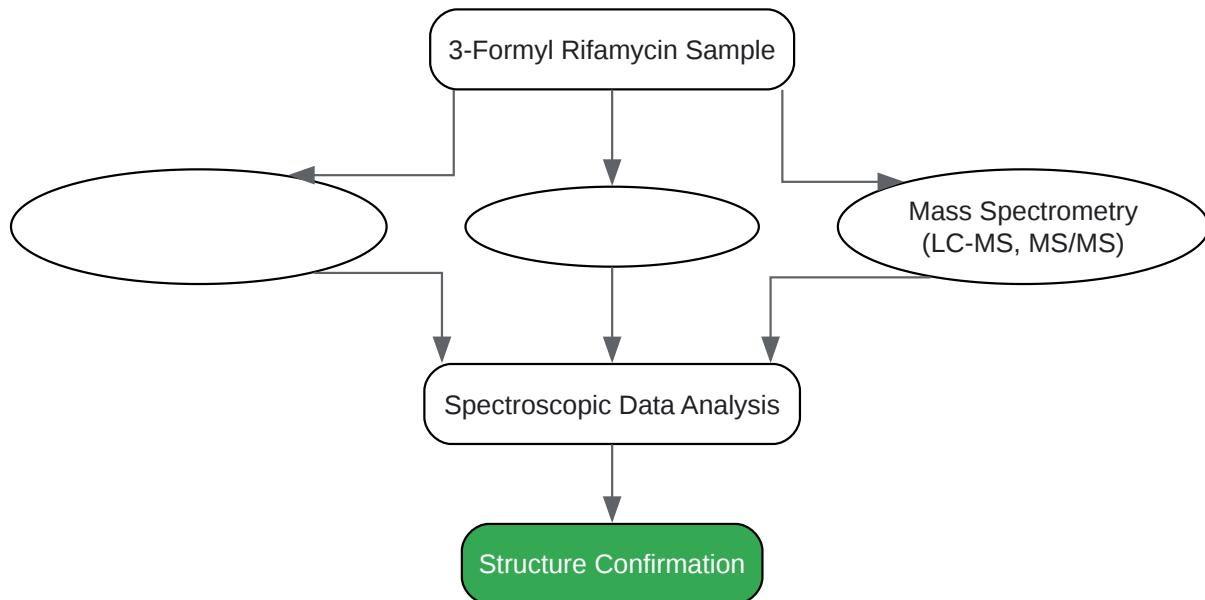
Synthesis and Characterization Workflow

The following diagrams illustrate the synthesis of **3-formyl rifamycin** from rifampicin and a general workflow for its spectroscopic characterization.



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Caption: Synthesis of **3-Formyl Rifamycin** from Rifampicin.



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Caption: Spectroscopic Characterization Workflow.

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References

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